

1,2-Benzothiazol-3-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Benzothiazol-3-amine

Cat. No.: B112332

[Get Quote](#)

Technical Guide: 1,2-Benzothiazol-3-amine

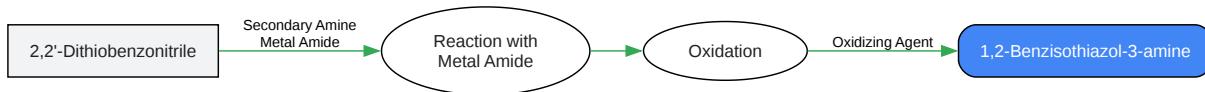
Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2-Benzothiazol-3-amine**, a heterocyclic amine with significant interest in medicinal chemistry and drug development. This document details its chemical identity, molecular structure, synthesis protocols, and biological activities, with a focus on its antimicrobial properties. All quantitative data is presented in a structured format for clarity, and key experimental methodologies are described in detail. A visual representation of a potential synthesis workflow is also provided to aid in laboratory applications.

Chemical Identity and Molecular Structure

1,2-Benzothiazol-3-amine is a bicyclic aromatic compound containing a benzene ring fused to an isothiazole ring.


- Chemical Name: **1,2-Benzothiazol-3-amine**
- CAS Number: 23031-78-9
- Molecular Formula: C₇H₆N₂S

- Molecular Weight: 150.20 g/mol
- IUPAC Name: 1,2-benzothiazol-3-amine
- SMILES: C1=CC=C2C(=C1)C(=NS2)N

Molecular Structure:

Synthesis Pathway

A potential synthetic route to **1,2-Benzisothiazol-3-amine** involves the reaction of 2,2'-dithiobenzonitrile with a metal amide, followed by oxidation. This process offers an efficient method for obtaining the target compound under relatively mild conditions.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,2-Benzisothiazol-3-amine**.

Experimental Protocols

Synthesis of 3-Amino-1,2-benzisothiazole Derivatives

This protocol is adapted from a patented method for the synthesis of 3-amino-1,2-benzisothiazole derivatives.[\[1\]](#)

Materials:

- 2,2'-Dithiobenzonitrile derivative
- Secondary amine metal amide (e.g., lithium diisopropylamide)
- Oxidizing agent (e.g., hydrogen peroxide)
- Anhydrous solvent (e.g., Tetrahydrofuran)

- Extraction solvent (e.g., ethyl acetate)
- Water

Procedure:

- Dissolve the 2,2'-dithiobenzonitrile derivative in an anhydrous solvent under an inert atmosphere.
- Cool the solution to a low temperature (e.g., -78 °C).
- Slowly add a solution of the secondary amine metal amide to the reaction mixture.
- Allow the reaction to proceed for a specified time at the low temperature, followed by gradual warming to room temperature.
- Introduce the oxidizing agent to the reaction mixture. The amount of water can be 5 to 20 times the weight of the oxidant.[\[1\]](#)
- The reaction temperature can be maintained between 0 °C and the boiling point of the solvent, with a preferred range of 0 to 40 °C.[\[1\]](#)
- After the reaction is complete, quench the reaction by adding water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[\[1\]](#)
- Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography, to yield the 3-amino-1,2-benzisothiazole derivative.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of **1,2-Benzisothiazol-3-amine** and its derivatives against various microorganisms using the broth microdilution method.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Test compound (**1,2-Benzisothiazol-3-amine** or derivative)
- Bacterial or fungal strains
- Sterile 96-well microtiter plates
- Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
- Sterile diluent (e.g., saline or broth)
- 0.5 McFarland turbidity standard
- Spectrophotometer

Procedure:

- Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent and sterilize by filtration if necessary.[\[5\]](#)
- Preparation of Serial Dilutions:
 - Dispense 100 μ L of sterile broth into each well of a 96-well microtiter plate.[\[4\]](#)[\[5\]](#)
 - Add 100 μ L of the test compound stock solution to the first well of each row and mix thoroughly.[\[5\]](#)
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the plate.[\[4\]](#)[\[5\]](#)
- Preparation of Inoculum:
 - From a fresh culture plate (18-24 hours), select several colonies of the test microorganism.[\[3\]](#)[\[5\]](#)
 - Suspend the colonies in a sterile diluent.[\[3\]](#)[\[5\]](#)

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL.[3][5]
- Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.[3]
- Inoculation: Add 100 μ L of the diluted bacterial suspension to each well containing the serially diluted test compound.[5] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
- Incubation: Cover the plate and incubate at the appropriate temperature (e.g., $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$) for 16-20 hours.[5]
- Reading and Interpretation: After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[2] The growth control well should show turbidity, and the sterility control well should remain clear.[5]

Quantitative Data Summary

The antimicrobial activity of 1,2-benzisothiazole derivatives has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

Compound Class	Microorganism	MIC ($\mu\text{g/mL}$)	Reference
N-(1,2-benzisothiazol-3-yl)amidines (propenyl derivative)	Gram-positive bacteria	25	[2]
Yeasts		3-12	[2]
N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters	Gram-positive bacteria	1.25 - 10	
Dermatophytes		0.7 - 12	

Biological Activities and Potential Applications

Derivatives of 1,2-benzisothiazole have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

- **Antimicrobial Activity:** As highlighted by the quantitative data, various derivatives exhibit potent activity against both Gram-positive bacteria and fungi, including yeasts and dermatophytes. This suggests their potential as lead compounds for the development of new antimicrobial agents.
- **Other Potential Applications:** Research into related benzisothiazole structures has indicated potential applications in other therapeutic areas, though further investigation specific to **1,2-Benzisothiazol-3-amine** is required.

Conclusion

1,2-Benzisothiazol-3-amine represents a valuable chemical entity with demonstrated biological potential, particularly in the realm of antimicrobial research. The synthetic pathways, while requiring optimization for specific derivatives, are accessible. The provided experimental protocols for synthesis and antimicrobial evaluation offer a foundational framework for researchers entering this area of study. The quantitative data on the antimicrobial efficacy of its derivatives underscore the promise of this scaffold in the development of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of **1,2-Benzisothiazol-3-amine** derivatives is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JPH06220030A - Process for producing 3-amino-1,2-benzisothiazole derivative - Google Patents [patents.google.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1,2-Benzisothiazol-3-amine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112332#1-2-benzisothiazol-3-amine-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com